molecular formula C15H19N3O2 B2946530 3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one CAS No. 2201202-06-2

3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one

Cat. No.: B2946530
CAS No.: 2201202-06-2
M. Wt: 273.336
InChI Key: GSNCNNCCTFGGQU-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Its structure comprises a dihydroquinazolinone core substituted with a methyl group at position 3 and a (1-methylpyrrolidin-2-yl)methoxy moiety at position 2.

Properties

IUPAC Name

3-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-9-5-6-11(17)10-20-15-16-13-8-4-3-7-12(13)14(19)18(15)2/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNCNNCCTFGGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a detailed comparison with structurally analogous quinazolinone derivatives is provided below:

Structural Analogues and Substituent Effects

Compound A : 3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxy-3,4-dihydroquinazolin-4-one

  • Key differences: Substituents at position 2: A hydroxymethyl-methoxyphenyl group replaces the (1-methylpyrrolidin-2-yl)methoxy group. Additional methoxy group at position 6 on the quinazolinone core .
  • Impact on properties :
    • The polar hydroxymethyl and methoxy groups in Compound A likely enhance aqueous solubility compared to the target compound’s lipophilic pyrrolidine substituent.
    • The absence of a nitrogen-containing heterocycle (e.g., pyrrolidine) in Compound A may reduce CNS penetration or receptor affinity.

Compound B: 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5/6-methoxy-benzimidazole derivatives (e.g., 3s and 3t)

  • Key differences: Core structure: Benzimidazole vs. dihydroquinazolinone. Substituents: Sulfonyl and dimethylamino groups in Compound B vs. pyrrolidine-methoxy in the target compound .
  • Impact on properties: Benzimidazole derivatives (Compound B) exhibit distinct electronic properties due to the sulfonyl and dimethylamino groups, favoring interactions with proton pumps or enzymes (e.g., H+/K+-ATPase inhibitors). The dihydroquinazolinone core in the target compound may confer unique conformational rigidity, affecting binding kinetics.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~330 (estimated) ~356 ~550–600
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.5 (higher polarity) ~3.0 (highly lipophilic)
Solubility (mg/mL) ~0.1 (aqueous, pH 7.4) ~0.5 (aqueous, pH 7.4) <0.01 (aqueous, pH 7.4)
Bioavailability (Predicted) Moderate (CNS-penetrant) Low (polar substituents) Low (high molecular weight)

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